molecular formula C49H65FN12O7S2 B12382312 BRD9 Degrader-1

BRD9 Degrader-1

Cat. No.: B12382312
M. Wt: 1017.2 g/mol
InChI Key: MCHONAYJGRIMOE-NUMYIAGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD9 Degrader-1 is a small molecule designed to selectively degrade the bromodomain-containing protein 9 (BRD9). BRD9 is a component of the non-canonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by modifying chromatin structure. The degradation of BRD9 has shown potential in treating various cancers, including acute myeloid leukemia and synovial sarcoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRD9 Degrader-1 involves the creation of a bifunctional molecule that can bind to both BRD9 and an E3 ubiquitin ligase, such as Cereblon. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: BRD9 Degrader-1 primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products: The major product of the reactions involving this compound is the degraded BRD9 protein, which leads to the inhibition of its function in the ncSWI/SNF complex .

Mechanism of Action

BRD9 Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with BRD9 and the E3 ubiquitin ligase Cereblon. This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the ncSWI/SNF complex, leading to altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

BRD9 Degrader-1 is unique in its ability to selectively degrade BRD9, making it a valuable tool for studying the role of BRD9 in various diseases. Similar compounds include:

These compounds share the common goal of targeting BRD9 for degradation but may differ in their binding affinities, selectivities, and clinical applications.

Properties

Molecular Formula

C49H65FN12O7S2

Molecular Weight

1017.2 g/mol

IUPAC Name

(2S,4R)-N-[[2-[2-[(1S,5R)-3-[4-[2-acetamidoethyl(propan-2-yl)amino]-6-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-1,3,5-triazin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1

InChI Key

MCHONAYJGRIMOE-NUMYIAGESA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5[C@H]6[C@@H]5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C

Origin of Product

United States

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